

Spectroscopic Characterization of 2-Bromopentane: A Comparative Guide

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Compound of Interest		
Compound Name:	2-Bromopentane	
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This guide provides a comprehensive analysis of **2-bromopentane** using fundamental spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. To facilitate unambiguous identification, this guide presents a direct comparison of the spectroscopic data of **2-bromopentane** with its constitutional isomers, **1-bromopentane** and **3-bromopentane**. Detailed experimental protocols are provided to ensure the reproducibility of the presented data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate and reliable methods for the characterization of halogenated organic compounds.

Executive Summary

2-Bromopentane is a secondary alkyl halide with the chemical formula C₅H¹¹Br. Its spectroscopic signature is distinct from its isomers, allowing for clear identification. This guide will demonstrate that the combination of Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and definitive characterization of **2-bromopentane**. The key differentiating features lie in the fragmentation patterns in the mass spectrum, the chemical shifts and splitting patterns in the NMR spectra, and the fingerprint region of the IR spectrum.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-bromopentane** and its isomers.



Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Relative Abundance
2-Bromopentane	150/152 (M+, M++2)	71 (100%), 43 (97%), 55 (21%), 41 (20%), 29 (13%)[1] [2]
1-Bromopentane	150/152 (M+, M++2)	71 (100%), 43 (40%), 55 (30%), 41 (65%), 29 (40%)
3-Bromopentane	150/152 (M+, M++2)	121/123 (10%), 71 (100%), 43 (30%), 55 (15%), 29 (50%)

Note: The presence of bromine results in a characteristic M+2 peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)



Compound	Carbon Atom	Chemical Shift (δ, ppm)
2-Bromopentane	C1	25.8[3]
C2	54.5[3]	
C3	37.8[3]	
C4	20.2[3]	_
C5	13.8[3]	_
1-Bromopentane	C1	33.5
C2	32.8	
C3	30.7	_
C4	22.1	_
C5	13.8	
3-Bromopentane	C1/C5	11.8
C2/C4	29.8	
C3	60.2	

¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)



Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
2- Bromopentan e	H-1	1.70[3]	Doublet	6.8[3]	3H
H-2	4.15[3]	Sextet	6.8[3]	1H	
H-3	1.70 - 1.85[3]	Multiplet	-	2H	
H-4	1.40 - 1.55[3]	Multiplet	-	2H	
H-5	0.92[3]	Triplet	7.4[3]	3H	
1- Bromopentan e	H-1	3.41	Triplet	6.8	2Н
H-2	1.88	Quintet	7.2	2H	
H-3	1.42	Sextet	7.4	2H	•
H-4	1.34	Sextet	7.4	2H	
H-5	0.91	Triplet	7.3	3H	
3- Bromopentan e	H-1/H-5	1.05	Triplet	7.4	6Н
H-2/H-4	1.85	Multiplet	-	4H	
H-3	4.05	Quintet	6.2	1H	-

Infrared (IR) Spectroscopic Data

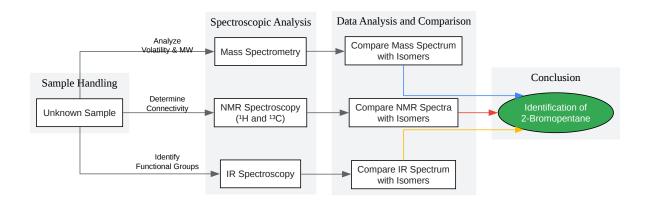


Compound	Wavenumber (cm ⁻¹)	Vibrational Assignment
2-Bromopentane	2965 (Strong)	C-H stretch (alkane)[3]
2932 (Strong)	C-H stretch (alkane)[3]	
1458 (Medium)	C-H bend (alkane)	
1380 (Medium)	C-H bend (alkane)	
640 (Strong)	C-Br stretch	
1-Bromopentane	2958 (Strong)	C-H stretch (alkane)
2872 (Strong)	C-H stretch (alkane)	
1465 (Medium)	C-H bend (alkane)	
645 (Strong)	C-Br stretch	
3-Bromopentane	2967 (Strong)	C-H stretch (alkane)
2878 (Strong)	C-H stretch (alkane)	
1460 (Medium)	C-H bend (alkane)	
685 (Strong)	C-Br stretch	

Experimental Workflow

The logical workflow for the characterization of an unknown sample suspected to be **2-bromopentane** is depicted below. This process ensures a systematic and conclusive identification.





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Caption: Workflow for the spectroscopic identification of **2-bromopentane**.

Experimental Protocols Mass Spectrometry (MS)

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) was injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC was equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed with an initial hold at 40°C for 2 minutes, followed by a ramp to 200°C at a rate of 10°C/min. Electron ionization (EI) was used at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-200.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For both 1H and ^{13}C NMR, approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).



- ¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. A standard 90° pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added to achieve an adequate signal-to-noise ratio.[3]
- ¹³C NMR Spectroscopy: Spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse sequence was employed. A spectral width of 240 ppm was used, with an acquisition time of 1 second and a relaxation delay of 2 seconds. 1024 scans were accumulated.[3]

Infrared (IR) Spectroscopy

A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 600 cm⁻¹. A background spectrum was recorded and automatically subtracted from the sample spectrum. 32 scans were co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.[3]

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References

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